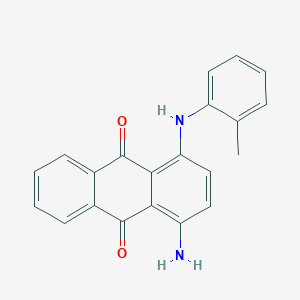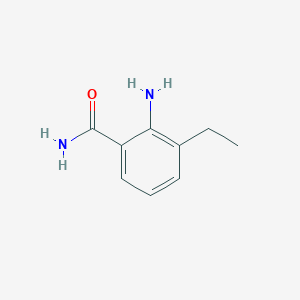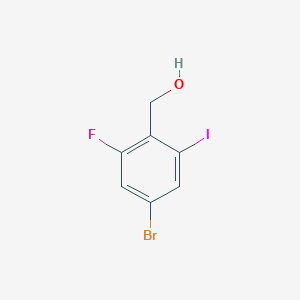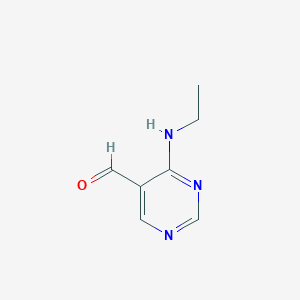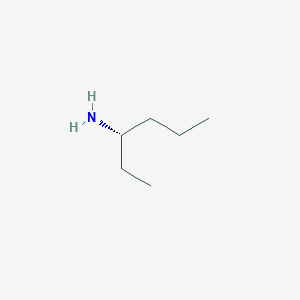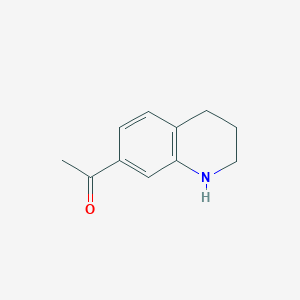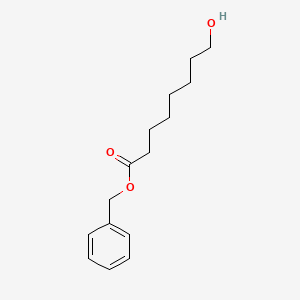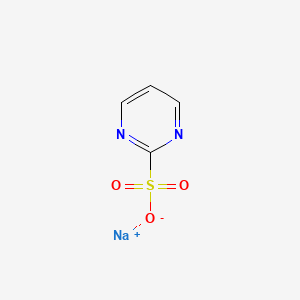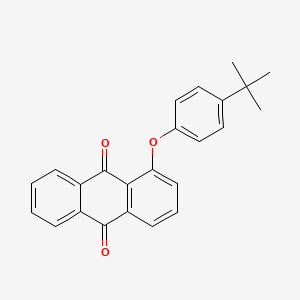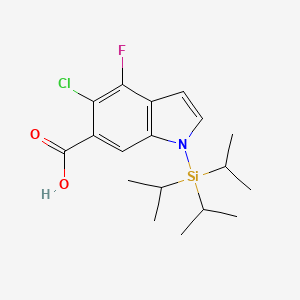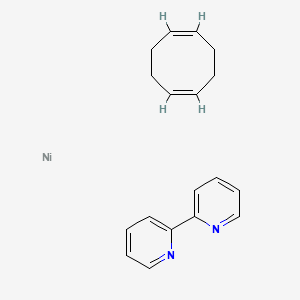
(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is an organonickel compound with the molecular formula C₁₈H₁₆N₂Ni. It is a coordination complex featuring nickel bound to both 2,2’-bipyridyl and 1,5-cyclooctadiene ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Substitution: The 1,5-cyclooctadiene ligands can be displaced by other ligands such as phosphines, phosphites, and isocyanides.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including cross-coupling reactions and cycloadditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver salts.
Substitution: Ligands such as phosphines and isocyanides are used under inert atmosphere conditions.
Catalytic Reactions: The compound is used in the presence of various ligands and substrates depending on the specific reaction.
Major Products
Oxidation: Nickel(II) complexes.
Substitution: Complexes with new ligands replacing 1,5-cyclooctadiene.
Catalytic Reactions: Products vary based on the specific reaction, including cross-coupled products and cycloadducts.
Scientific Research Applications
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is widely used in scientific research due to its versatility:
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Similar in structure but lacks the 2,2’-bipyridyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains triphenylphosphine ligands instead of 2,2’-bipyridyl and 1,5-cyclooctadiene.
Nickel(II) acetylacetonate: A precursor used in the synthesis of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel.
Uniqueness
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is unique due to its combination of 2,2’-bipyridyl and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This makes it a highly effective catalyst in various organic reactions, offering advantages over similar compounds in terms of reactivity and selectivity .
Properties
Molecular Formula |
C18H20N2Ni |
|---|---|
Molecular Weight |
323.1 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI Key |
SQAAHJPKNXUCNA-GHDUESPLSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



